molecular formula C6H12ClNO2 B590834 (2S,4R)-4-methylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 365280-18-8

(2S,4R)-4-methylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B590834
CAS No.: 365280-18-8
M. Wt: 165.617
InChI Key: VLDINRBTKBFNDD-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-4-methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. It is commonly used in the synthesis of various pharmaceuticals and as a building block in organic chemistry.

Scientific Research Applications

(2S,4R)-4-methylpyrrolidine-2-carboxylic acid hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-methylpyrrolidine-2-carboxylic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a suitable pyrrolidine derivative, followed by the introduction of the methyl group at the 4-position. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes, where the pyrrolidine ring is constructed through cyclization reactions. The stereochemistry is controlled using chiral catalysts or by starting with enantiomerically pure precursors. The final product is purified through crystallization or other separation techniques to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions: (2S,4R)-4-methylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of different pyrrolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 4-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.

Comparison with Similar Compounds

  • (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
  • (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride
  • (2S,4R)-4-aminopyrrolidine-2-carboxylic acid hydrochloride

Comparison: Compared to its analogs, (2S,4R)-4-methylpyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the methyl group at the 4-position, which influences its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic profile.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S,4R)-4-methylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-4-2-5(6(8)9)7-3-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDINRBTKBFNDD-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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